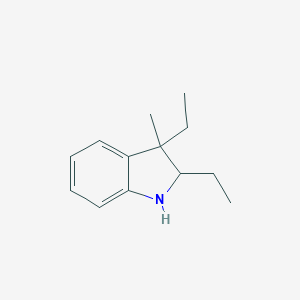
2,3-Diethyl-3-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that belongs to the indoline family. It is a yellowish powder that has a strong odor and is soluble in organic solvents. 2,3-Diethyl-3-methylindoline exhibits interesting biological and chemical properties that make it useful in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-3-methylindoline is not fully understood. However, it is believed to interact with specific proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,3-Diethyl-3-methylindoline has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, 2,3-Diethyl-3-methylindoline has been shown to have antitumor properties, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Diethyl-3-methylindoline in lab experiments is its ability to selectively bind to specific proteins. This property makes it useful in the development of new drugs that target specific proteins. However, one limitation of using 2,3-Diethyl-3-methylindoline in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling 2,3-Diethyl-3-methylindoline to avoid any potential health hazards.
Orientations Futures
There are several future directions for the use of 2,3-Diethyl-3-methylindoline in scientific research. One direction is the development of new drugs that target specific proteins in the body. Another direction is the use of 2,3-Diethyl-3-methylindoline as a fluorescent probe for the detection of other metal ions. Additionally, 2,3-Diethyl-3-methylindoline may be useful in the development of new materials for various applications, such as sensors and electronic devices.
In conclusion, 2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that has various scientific research applications. Its unique properties make it useful in the development of new drugs, materials, and other applications. Further research is needed to fully understand its mechanism of action and potential uses in various scientific fields.
Méthodes De Synthèse
The synthesis of 2,3-Diethyl-3-methylindoline involves the reaction of 2,3-dimethylindole with ethyl bromide in the presence of sodium hydride. The reaction results in the formation of 2,3-Diethyl-3-methylindoline as a yellowish powder.
Applications De Recherche Scientifique
2,3-Diethyl-3-methylindoline has been used in various scientific research applications. It has been used as a reagent in the synthesis of other organic compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, 2,3-Diethyl-3-methylindoline has been used in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
18781-60-7 |
|---|---|
Nom du produit |
2,3-Diethyl-3-methylindoline |
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2,3-diethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-12-13(3,5-2)10-8-6-7-9-11(10)14-12/h6-9,12,14H,4-5H2,1-3H3 |
Clé InChI |
PVDGAQHHDJQNSW-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
SMILES canonique |
CCC1C(C2=CC=CC=C2N1)(C)CC |
Synonymes |
2,3-Diethyl-3-methylindoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




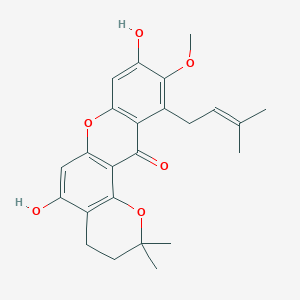

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)



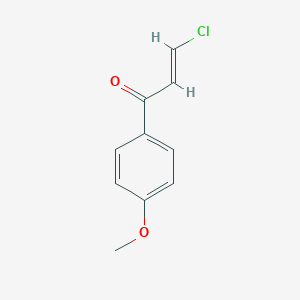
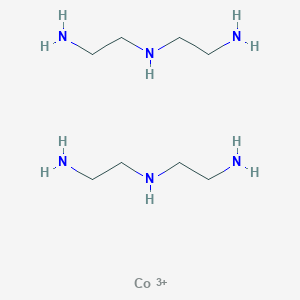

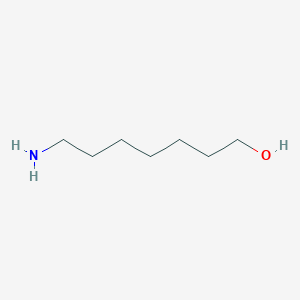

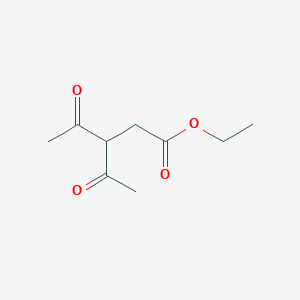
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)